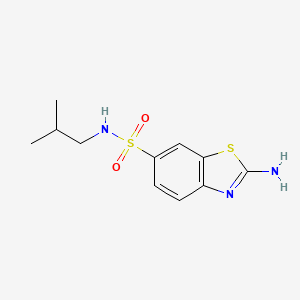

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

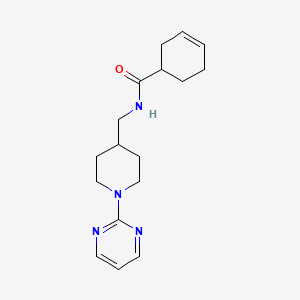

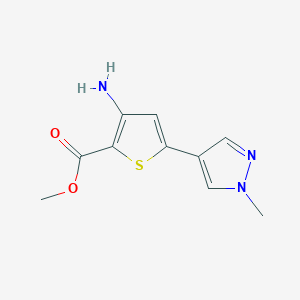

“2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide” is a complex organic compound. It contains an amine group (-NH2), a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is also bonded to a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the amine group attached to the 2-position of the ring, and the sulfonamide group attached to the 6-position of the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions characteristic of amines, benzothiazoles, and sulfonamides. These could include acid-base reactions, electrophilic aromatic substitution reactions, and reactions involving the sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and sulfonamide groups could confer solubility in water, while the benzothiazole group could contribute to its aromaticity .科学的研究の応用

Hydroxylamine Reaction with Benzothiazole-2-Sulfonamides

Hydroxylamine reacts with benzothiazole-2-sulfonamides to produce 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction, facilitated by hydroxylamine's oxygen attack, occurs under mild conditions and can serve as a deprotection method for the cleavage of benzothiazole-2-sulfonyl-protected amino acids. The process involves structure-reactivity relationships, oxygen labeling experiments, and detection of intermediates and products to understand the reaction mechanism (Kamps, Belle, & Mecinović, 2013).

Biotransformation to Mercaptan and Conjugates

Benzothiazole-2 sulfonamide undergoes complete metabolism in rats, rabbits, and dogs, forming urinary metabolites identified as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This transformation involves the sulfonamide group's replacement by glutathione, forming an intermediate benzothiazole-2 glutathione, which undergoes further reactions to form the mentioned metabolites (Colucci & Buyske, 1965).

Carbonic Anhydrase Inhibition

A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and tested for inhibition of several human carbonic anhydrase isoforms. These compounds, especially those with 2-amino substitution, 2-acylamino, and halogenated derivatives, showed significant inhibition against cytosolic and transmembrane isoforms, suggesting potential applications in treating conditions associated with these enzymes (Abdoli et al., 2017).

Microbial Strategy for Sulfonamide Elimination

Microbacterium sp. strain BR1 degrades sulfamethoxazole and other sulfonamides through an unusual pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This process, involving the NADH-dependent hydroxylation of the carbon atom attached to the sulfonyl group, results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, highlighting a novel microbial strategy to eliminate sulfonamide antibiotics (Ricken et al., 2013).

将来の方向性

特性

IUPAC Name |

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-7(2)6-13-18(15,16)8-3-4-9-10(5-8)17-11(12)14-9/h3-5,7,13H,6H2,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHKPXKPFLRCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)

![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)

![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)

![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2976606.png)